molecular formula C18H15ClN4O4S B12111000 2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B12111000
M. Wt: 418.9 g/mol
InChI Key: YWLKUDBOXFTLGE-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a chlorophenoxy group with a pyrimidinylsulfamoyl-phenyl moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and pyrimidine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .

Scientific Research Applications

2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is unique due to its combination of a chlorophenoxy group with a pyrimidinylsulfamoyl-phenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H15ClN4O4S

Molecular Weight

418.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClN4O4S/c19-13-3-1-4-15(11-13)27-12-17(24)22-14-5-7-16(8-6-14)28(25,26)23-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)

InChI Key

YWLKUDBOXFTLGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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